An In-depth Technical Guide to 2-Methyl-3-furoic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Methyl-3-furoic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-furoic acid, a substituted furan carboxylic acid, is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, comprising a furan ring, a methyl group, and a carboxylic acid moiety, impart a distinct reactivity profile that makes it a valuable precursor for a range of functionalized molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Methyl-3-furoic acid, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical Structure and Properties
2-Methyl-3-furoic acid possesses the molecular formula C₆H₆O₃ and a molecular weight of 126.11 g/mol .[1] The molecule consists of a five-membered aromatic furan ring, with a methyl group substituted at the 2-position and a carboxylic acid group at the 3-position.
The interplay of these functional groups governs the molecule's chemical behavior. The furan ring, an electron-rich aromatic system, is susceptible to electrophilic attack. The methyl group at the C2 position is an electron-donating group, which further activates the furan ring towards electrophilic substitution. Conversely, the carboxylic acid group at the C3 position is an electron-withdrawing group, which deactivates the ring. This push-pull electronic effect creates a nuanced reactivity profile that can be exploited for selective chemical transformations.
The carboxylic acid group provides a handle for a variety of chemical modifications, including esterification, amidation, and reduction to the corresponding alcohol.[2] These reactions are fundamental in the synthesis of derivatives with diverse biological activities.
Below is a visualization of the chemical structure of 2-Methyl-3-furoic acid.
Caption: Chemical structure of 2-Methyl-3-furoic acid.
Physicochemical Properties of 2-Methyl-3-furoic Acid
| Property | Value | Reference |
| CAS Number | 6947-94-0 | [3] |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 99-103 °C | |
| Boiling Point | 174.21 °C (estimated) | |
| InChI Key | CFGQZVOVFIZRMN-UHFFFAOYSA-N |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 2-Methyl-3-furoic acid.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-3-furoic acid is expected to show distinct signals for the methyl protons, the furan ring protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.
-
Methyl Protons (C2-CH₃): A singlet in the upfield region, typically around 2.2-2.5 ppm.
-
Furan Ring Protons (H4 and H5): Two doublets in the aromatic region. The H5 proton, adjacent to the oxygen atom, is expected to be more downfield (around 7.2-7.5 ppm) than the H4 proton (around 6.2-6.5 ppm). The coupling constant between these two protons (³JHH) would be in the range of 2-3 Hz.
-
Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically above 10 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for the six carbon atoms are:
-
Carboxylic Carbon (-COOH): The most downfield signal, typically in the range of 165-175 ppm.
-
Furan Ring Carbons: Four distinct signals in the aromatic region. The carbon attached to the oxygen (C2 and C5) will have different shifts due to the substituents. C2, bearing the methyl group, would be significantly downfield. C3, attached to the carboxylic acid, will also be downfield. C4 and C5 will be in the typical furan region.
-
Methyl Carbon (-CH₃): An upfield signal, typically in the range of 10-15 ppm.
Mass Spectrometry: The mass spectrum of 2-Methyl-3-furoic acid would show a molecular ion peak (M⁺) at m/z 126. Key fragmentation patterns would include the loss of a hydroxyl radical (-OH, m/z 109) and the loss of a carboxyl group (-COOH, m/z 81). Further fragmentation of the furan ring would also be observed.[4]
Synthesis of 2-Methyl-3-furoic Acid
The synthesis of 2-Methyl-3-furoic acid can be achieved through various synthetic routes. A common and effective method involves the hydrolysis of its corresponding methyl ester, methyl 2-methyl-3-furoate. The ester can be synthesized from commercially available starting materials.
Experimental Protocol: Synthesis of 2-Methyl-3-furoic Acid via Hydrolysis of Methyl 2-methyl-3-furoate
This protocol is adapted from established procedures for the hydrolysis of furoic acid esters.
Step 1: Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-furoate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dissolve the resulting solid in water.
Step 2: Acidification and Isolation
-
Cool the aqueous solution in an ice bath.
-
Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2). A precipitate of 2-Methyl-3-furoic acid will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain crude 2-Methyl-3-furoic acid.
Step 3: Purification (Optional)
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure 2-Methyl-3-furoic acid.
Caption: A representative workflow for the synthesis of 2-Methyl-3-furoic acid.
Chemical Reactivity: A Tale of Two Substituents
The reactivity of the furan ring in 2-Methyl-3-furoic acid is a fascinating case study in the directing effects of substituents in electrophilic aromatic substitution.
-
Electrophilic Aromatic Substitution: The furan ring is inherently electron-rich and readily undergoes electrophilic substitution, preferentially at the C5 position, which is the most nucleophilic. The methyl group at C2 is an activating group and further enhances the electron density of the ring, reinforcing the preference for substitution at C5. However, the carboxylic acid at C3 is a deactivating group, which withdraws electron density and makes the ring less reactive than furan itself. The overall outcome of an electrophilic substitution reaction will depend on the nature of the electrophile and the reaction conditions. For many electrophiles, substitution is expected to occur predominantly at the C5 position.
-
Diels-Alder Reaction: Furan and its derivatives can act as dienes in Diels-Alder reactions. The aromaticity of the furan ring makes it less reactive as a diene compared to non-aromatic dienes. The presence of the electron-withdrawing carboxylic acid group further reduces the reactivity of the furan ring in Diels-Alder reactions.[5] However, under forcing conditions or with highly reactive dienophiles, cycloaddition can occur. The stereochemistry of the Diels-Alder reaction is a key consideration, often leading to the formation of bridged bicyclic products.[6]
-
Reactions of the Carboxylic Acid Group: The carboxylic acid functionality undergoes a wide range of standard transformations. Esterification with various alcohols can be achieved under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Amide formation with amines is readily accomplished using standard peptide coupling reagents (e.g., DCC, EDC), which is particularly relevant in the synthesis of bioactive molecules.[2] Reduction of the carboxylic acid to the corresponding primary alcohol, 2-methyl-3-(hydroxymethyl)furan, can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Development and Research
Furoic acid derivatives are prevalent scaffolds in a variety of biologically active compounds, including antibacterial, antifungal, and anti-inflammatory agents.[7][8] The 2-Methyl-3-furoic acid core provides a rigid framework that can be functionalized to interact with specific biological targets.
While specific blockbuster drugs containing the 2-Methyl-3-furoic acid moiety are not widely documented, its derivatives have been explored in medicinal chemistry research. For instance, studies have investigated the antimicrobial and antifungal activities of various 2-methyl-5-aryl-3-furoic acids.[7] These studies highlight the potential of this scaffold in the development of new therapeutic agents.
The deuterated analog, 2-Methyl-3-furoic acid-d3, serves as a useful internal standard in mass spectrometry-based analytical methods due to its distinct mass.[2] This application is valuable in pharmacokinetic and metabolic studies during drug development.
Safety and Handling
2-Methyl-3-furoic acid is classified as a corrosive substance and can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical advice.
For disposal, follow local regulations for chemical waste. It should not be disposed of in regular trash or poured down the drain.
Conclusion
2-Methyl-3-furoic acid is a valuable and versatile building block for organic synthesis, with significant potential in the development of novel pharmaceuticals and other functional materials. Its unique structural and electronic properties provide a platform for a wide range of chemical transformations. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting. This guide has provided a comprehensive overview to aid researchers and drug development professionals in harnessing the potential of this important heterocyclic compound.
References
-
SpectraBase. 2-[[(3-Methyl-furan-2-carbonyl)-amino]-methyl]-furan-3-carboxylic acid. Available from: [Link].
-
PubChem. 2-Methyl-3-furoic acid. National Center for Biotechnology Information. Available from: [Link].
- Porretta, G. C., Scalzo, M., Chimenti, F., Bolasco, A., Biava, M., Fischetti, M., & Riccardi, F. (1987). Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. Il Farmaco; edizione scientifica, 42(9), 629–639.
- Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5035-5042.
-
NIST. 2-Furancarboxylic acid, 3-methyl-, methyl ester. National Institute of Standards and Technology. Available from: [Link].
-
NIST. 3-Furancarboxylic acid, 2-methyl-, methyl ester. National Institute of Standards and Technology. Available from: [Link].
- Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5035-5042.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Available from: [Link].
-
Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels-Alder reactions. ResearchGate. Available from: [Link].
-
PubChem. Methyl 2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Available from: [Link].
- Wang, Y., Zhang, Y., & Wang, F. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
- Zhang, Z., et al. (2022). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 27(19), 6591.
-
NIST. 3-Furancarboxylic acid, 2-methyl-, methyl ester. National Institute of Standards and Technology. Available from: [Link].
-
Georganics. 2-Methyl-3-furoic acid. Available from: [Link].
-
Wikipedia. 2-Furoic acid. Available from: [Link].
-
Padilha, N. L., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. Available from: [Link].
-
Wang, Y., et al. (2023). Catalytic synthesis of renewable 2-methylfuran from furfural. ResearchGate. Available from: [Link].
-
Wikipedia. Electrophilic aromatic substitution. Available from: [Link].
-
Dahiya, R., & Kumar, R. (2008). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. Available from: [Link].
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available from: [Link].
-
Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. Available from: [Link].
-
Cieniecka-Rosłonkiewicz, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available from: [Link].
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Available from: [Link].
Sources
- 1. 2-Methyl-3-furoic acid | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Methyl-3-furoic Acid-d3 [smolecule.com]
- 3. 2-Methylfuran-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. 3-Furancarboxylic acid, 2-methyl-, methyl ester [webbook.nist.gov]
- 5. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 6. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempoint.com [chempoint.com]
